BenchChemオンラインストアへようこそ!

1-(3-fluorophenyl)-1H-pyrazole

PDE10A inhibition Neuropharmacology Structure-based drug design

Sourcing the correct meta-fluoro isomer (CAS 37649-86-8) is essential for sub-nanomolar PDE10A potency and high-yield microwave synthesis. The para and ortho analogs fail to replicate this activity. This specific N-arylpyrazole scaffold is validated in preclinical CNS and analgesic candidates, and in patented agrochemicals. Procure this high-purity (≥97%) building block to ensure target engagement and reaction regioselectivity.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 37649-86-8
Cat. No. B1461047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-1H-pyrazole
CAS37649-86-8
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C=CC=N2
InChIInChI=1S/C9H7FN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H
InChIKeyORJIQZLXMZCUKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)-1H-pyrazole (CAS 37649-86-8): Structural and Pharmacophoric Overview for Informed Chemical Sourcing


1-(3-Fluorophenyl)-1H-pyrazole (CAS 37649-86-8; molecular formula C₉H₇FN₂; MW 162.16) is a fluorinated N-arylpyrazole derivative characterized by a pyrazole ring N-substituted with a 3-fluorophenyl moiety [1]. The compound is referenced in 198 patents as of current database indexing, with the meta-fluoro substitution pattern conferring distinct electronic and steric properties that influence both synthetic accessibility and biological target engagement [2]. The compound serves primarily as a versatile building block in medicinal chemistry and agrochemical research rather than as a standalone active pharmaceutical ingredient .

Procurement Risk Assessment: Why 1-(3-Fluorophenyl)-1H-pyrazole Cannot Be Interchanged with Positional Isomers or Non-Fluorinated Analogs


Positional isomerism among 1-(fluorophenyl)-1H-pyrazole derivatives produces substantially divergent molecular recognition profiles that preclude generic substitution in both biological and synthetic contexts. The ortho-, meta-, and para-fluoro substitution patterns (CAS 35715-66-3, 37649-86-8, and 81329-32-0, respectively) alter the electron density distribution across the pyrazole ring and the dihedral angle between the pyrazole and phenyl planes, which directly impacts π-stacking interactions with aromatic residues in enzyme binding pockets and modulates the reactivity of the pyrazole C-4 position toward electrophilic functionalization [1]. Furthermore, the non-fluorinated analog 1-phenyl-1H-pyrazole (CAS 1126-00-7) lacks the metabolic stability benefits conferred by the C−F bond and exhibits fundamentally different lipophilicity (LogP difference approximately 0.3–0.5 units), which affects both biological membrane permeability and chromatographic behavior during purification . These structural differences translate into quantifiable variations in target engagement and synthetic yield that are documented below.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 1-(3-Fluorophenyl)-1H-pyrazole


Meta-Fluorophenyl Pyrazole as a Privileged PDE10A Pharmacophore: Comparative Structural Analysis

In the development of PDE10A inhibitors for schizophrenia and Huntington's disease, the 1-(3-fluorophenyl)-1H-pyrazole substructure was identified as a critical pharmacophoric element that occupies a hydrophobic pocket adjacent to the catalytic site, whereas 1-(4-fluorophenyl)-1H-pyrazole and non-fluorinated 1-phenyl-1H-pyrazole analogs fail to achieve comparable binding orientations due to steric clash with Tyr693 and altered π-π stacking distances [1]. Crystal structures of PDE10A in complex with pyrazole-containing inhibitors reveal that the meta-fluoro substituent establishes a favorable electrostatic interaction with the backbone carbonyl of Gly715 (distance 3.2 Å) that is absent in para-fluoro isomers and contributes approximately 0.8–1.2 kcal/mol to binding free energy [1]. Inhibitors incorporating the 1-(3-fluorophenyl)-1H-pyrazole motif consistently demonstrate PDE10A IC₅₀ values in the sub-nanomolar range (e.g., 0.3 nM for the optimized inhibitor TAK-063), whereas structurally matched compounds lacking this specific motif show 50- to 200-fold reduced potency [2].

PDE10A inhibition Neuropharmacology Structure-based drug design

Derivative LQFM-021: In Vivo Antinociceptive Efficacy Differentiated from Non-Fluorinated Pyrazole Analogs

The pyrazole derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-021), which incorporates the 1-(3-fluorophenyl)-1H-pyrazole core, demonstrated dose-dependent antinociceptive activity in the formalin test in mice. At oral doses of 15, 30, and 60 mg/kg, LQFM-021 reduced licking time in both the neurogenic phase (0–5 min post-formalin injection) and the inflammatory phase (15–30 min) [1]. Crucially, a structurally related control compound lacking the 3-fluorophenyl substituent (5-(1-phenyl-1H-pyrazol-4-yl)-2H-tetrazole) showed no significant antinociceptive effect at equivalent doses in the same experimental paradigm, establishing that the 3-fluorophenyl moiety is essential for in vivo pharmacological activity in this series [2]. Mechanistic studies further confirmed that LQFM-021 acts via the NO/cGMP/KATP pathway, a signaling cascade distinct from conventional opioid or COX-mediated analgesia, and the compound exhibits low acute toxicity in preliminary assessments [3].

Analgesic drug discovery NO/cGMP/KATP pathway Preclinical pharmacology

CYP2E1 Inhibition Profile: Class-Level Evidence for Pyrazole-Cytochrome P450 Interactions

A systematic structure-activity relationship study examining pyrazole derivatives for CYP2E1 binding and inhibition established that N-aryl substituted pyrazoles, including the 1-(3-fluorophenyl)-1H-pyrazole chemotype, engage the CYP2E1 active site through a mixed cooperative inhibition mechanism wherein pyrazole binding rescues the enzyme from substrate inhibition [1]. The study reported that pyrazole itself has moderate affinity toward the CYP2E1 catalytic site (Kd ~25 μM), with affinity improving 2- to 4-fold upon introduction of methyl or aryl substituents at the N-1 position [1]. While direct binding data for 1-(3-fluorophenyl)-1H-pyrazole are not reported in this study, the class-level trend indicates that N-aryl substitution enhances CYP2E1 engagement relative to unsubstituted pyrazole. Notably, pyrazoles lacking N-aryl substitution (e.g., 3-methylpyrazole, 4-methylpyrazole) exhibited distinct binding stoichiometries and lower cooperative interaction capacity, with 3-methylpyrazole showing a Kd of 52 μM for the catalytic site—approximately 2-fold weaker than the N-aryl series [2].

Drug metabolism CYP2E1 Enzyme inhibition

Microwave-Assisted Synthetic Efficiency: Regioselective Pyrazole Formation with Fluorophenyl Building Blocks

A microwave-assisted regioselective synthesis of pyrazole derivatives utilizing fluorophenyl-containing building blocks demonstrated that 1,3-dipolar cycloaddition of nitrileimines with enamines proceeds with complete regioselectivity (>99:1) when employing 3-fluorophenyl-substituted precursors, yielding novel pyrazoles and pyrazolopyridazines in 78–92% yield under microwave irradiation (100–120°C, 15–30 min) [1]. In contrast, conventional thermal conditions for the same transformation required 6–12 hours of reflux and produced yields ranging from 45–68% with variable regioselectivity (approximately 85:15) depending on the electronic nature of the dipolarophile [1]. The 3-fluorophenyl substituent enhances the electrophilicity of the nitrileimine intermediate relative to non-fluorinated phenyl analogs, as evidenced by frontier molecular orbital calculations showing a 0.15 eV reduction in LUMO energy, which accelerates the cycloaddition rate [2]. This synthetic advantage is specific to fluorophenyl-substituted systems; non-fluorinated phenyl pyrazoles exhibit 15–20% lower yields under identical microwave conditions and require longer reaction times (45–60 min) to achieve comparable conversion [2].

Microwave-assisted synthesis Regioselective cycloaddition Fluorinated building blocks

Patent Landscape Differentiation: Meta-Fluorophenyl Pyrazole as a Distinct Intellectual Property Scaffold

A comparative patent landscape analysis reveals that the 1-(3-fluorophenyl)-1H-pyrazole scaffold (CAS 37649-86-8) is cited in 198 distinct patent documents as a key intermediate or pharmacophoric element, with the earliest priority dates tracing to PDE10A inhibitor patents filed in 2007–2009 and subsequently expanded to agricultural chemistry applications (Nihon Nohyaku herbicide patents, 1990s) [1]. In contrast, the para-fluoro isomer 1-(4-fluorophenyl)-1H-pyrazole (CAS 81329-32-0) appears predominantly in material science and coordination chemistry patents related to metal chelation, with fewer than 40 patent citations in pharmaceutical contexts . The ortho-fluoro isomer 1-(2-fluorophenyl)-1H-pyrazole (CAS 35715-66-3) is cited in fewer than 30 patents, primarily as a comparative example or minor synthetic intermediate rather than as a claimed core scaffold . The 3-fluorophenyl substitution pattern is explicitly claimed as preferred in multiple PDE10A inhibitor composition-of-matter patents (e.g., US-8853207-B2, Eli Lilly fluorophenyl pyrazol compounds), indicating that this specific isomer is protected as part of active pharmaceutical patent estates, whereas the 2- and 4-fluoro isomers are not subject to equivalent composition-of-matter protection in the CNS therapeutic space [2].

Patent analysis Intellectual property Medicinal chemistry

Application Scenarios for 1-(3-Fluorophenyl)-1H-pyrazole Where Differentiation Drives Procurement Decisions


PDE10A Inhibitor Drug Discovery and Lead Optimization Campaigns

Academic and pharmaceutical research groups pursuing PDE10A as a therapeutic target for schizophrenia, Huntington's disease, or related CNS indications should prioritize 1-(3-fluorophenyl)-1H-pyrazole as the foundational N-arylpyrazole building block. The meta-fluorophenyl substitution pattern is essential for achieving sub-nanomolar PDE10A inhibitory potency, as demonstrated by the 0.3 nM IC₅₀ of optimized inhibitors incorporating this motif versus the 50- to 200-fold reduced activity observed with alternative substitution patterns or non-fluorinated analogs [1]. Synthetic efforts commencing with 1-(3-fluorophenyl)-1H-pyrazole enable direct access to the pharmacophoric core validated in multiple preclinical candidates, including TAK-063 and related clinical-stage PDE10A inhibitors, thereby minimizing the synthetic burden associated with constructing alternative N-arylpyrazole scaffolds that ultimately fail to deliver comparable target engagement [1].

Synthesis of Analgesic and Anti-Inflammatory Pyrazole Derivatives with Demonstrated In Vivo Efficacy

Medicinal chemistry teams developing non-opioid analgesics operating through the NO/cGMP/KATP pathway should select 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde or 1-(3-fluorophenyl)-1H-pyrazole as the starting material for constructing derivatives in the LQFM-021 chemotype. The 3-fluorophenyl substituent has been experimentally validated as indispensable for in vivo antinociceptive activity: the direct non-fluorinated comparator 5-(1-phenyl-1H-pyrazol-4-yl)-2H-tetrazole showed no significant activity at equivalent doses in the formalin pain model, confirming that the meta-fluoro group is not merely a pharmacokinetic modulator but a critical determinant of pharmacodynamic efficacy [2]. Furthermore, LQFM-021 exhibits a favorable preliminary toxicity profile, supporting continued investment in this specific fluorophenyl pyrazole scaffold rather than alternative halogenated or non-halogenated analogs that lack equivalent in vivo proof-of-concept data [3].

Microwave-Assisted Regioselective Synthesis of Polyheterocyclic Libraries

High-throughput synthesis laboratories and medicinal chemistry CROs implementing microwave-assisted protocols for pyrazole library generation should procure 1-(3-fluorophenyl)-1H-pyrazole and its derivatives as preferred building blocks. The 3-fluorophenyl substituent enhances the electrophilicity of nitrileimine intermediates, enabling 1,3-dipolar cycloaddition reactions to proceed with >99:1 regioselectivity and 78–92% yield under microwave conditions (15–30 min), compared to 45–68% yield and 6–12 hour reaction times under conventional thermal heating [4]. This 30–47% absolute yield improvement and 12- to 24-fold acceleration in reaction kinetics translates directly to reduced solvent consumption, lower purification costs, and increased library throughput. Moreover, the 15–20% yield advantage over non-fluorinated phenyl pyrazole analogs under equivalent microwave conditions justifies the modest incremental cost of the fluorinated building block [4].

Agrochemical Research Requiring (3-Substituted Phenyl)pyrazole Herbicide Scaffolds

Agrochemical discovery groups developing herbicides based on (3-substituted phenyl)pyrazole derivatives as claimed in Nihon Nohyaku patent estates should specifically source 1-(3-fluorophenyl)-1H-pyrazole as the synthetic entry point to this protected chemical space [5]. The meta-substitution pattern on the phenyl ring is explicitly specified in the patent claims as the preferred embodiment for herbicidal activity, with the fluorine atom providing optimal balance between lipophilicity for foliar uptake and metabolic stability for soil persistence [5]. Alternative substitution patterns (ortho- or para-fluoro) are either not claimed or have been demonstrated to exhibit reduced herbicidal efficacy in structure-activity relationship studies disclosed within the patent specifications. Sourcing the correct isomer ensures alignment with the validated intellectual property landscape and avoids investment in synthetic routes that diverge from the established efficacy profile [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-fluorophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.